molecular formula C8H6ClNO2 B14746806 (1-Chloro-2-nitroethenyl)benzene CAS No. 1199-21-9

(1-Chloro-2-nitroethenyl)benzene

Cat. No.: B14746806
CAS No.: 1199-21-9
M. Wt: 183.59 g/mol
InChI Key: NWBAJRDGKGSLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation, where chlorobenzene reacts with nitroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (1-Chloro-2-nitroethenyl)benzene may involve continuous flow reactors to optimize yield and purity. The process includes the nitration of chlorobenzene using nitric acid and sulfuric acid, followed by the alkylation step under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Reduction: 1-Amino-2-nitroethenylbenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Nitrobenzene derivatives with different oxidation states.

Scientific Research Applications

(1-Chloro-2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-nitrobenzene: Similar structure but lacks the ethenyl group.

    2-Chloro-1-nitrobenzene: Positional isomer with different reactivity.

    1-Chloro-4-nitrobenzene: Another positional isomer with distinct properties.

Properties

CAS No.

1199-21-9

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(1-chloro-2-nitroethenyl)benzene

InChI

InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H

InChI Key

NWBAJRDGKGSLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.